molecular formula C10H10O3 B1366889 Methyl 2-(2-formylphenyl)acetate CAS No. 63969-83-5

Methyl 2-(2-formylphenyl)acetate

Cat. No.: B1366889
CAS No.: 63969-83-5
M. Wt: 178.18 g/mol
InChI Key: HGYCMAAUZWDACG-UHFFFAOYSA-N
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Description

Methyl 2-(2-formylphenyl)acetate is an organic compound with the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol . It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a formyl group at the ortho position and an ester group at the para position. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-formylphenyl)acetate can be synthesized through several methods. One common method involves the acylation of arynes. Arynes are highly reactive intermediates that can undergo various transformations. The direct acyl-alkylation of arynes is one such method, where 2-formylbenzoic acid is used as a starting material . The reaction typically involves the use of a palladium catalyst and proceeds under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The choice of solvents, catalysts, and reaction parameters is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-formylphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is converted to an amide or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Ammonia (NH3), primary amines (RNH2)

Major Products Formed

    Oxidation: 2-(2-carboxyphenyl)acetic acid

    Reduction: 2-(2-hydroxyphenyl)ethanol

    Substitution: 2-(2-formylphenyl)acetamide

Scientific Research Applications

Chemistry

Methyl 2-(2-formylphenyl)acetate serves as a crucial building block in organic synthesis. It is utilized in the synthesis of complex molecules and natural products, facilitating various chemical transformations such as oxidation, reduction, and substitution reactions.

Common Reactions:

  • Oxidation: Converts the formyl group to a carboxylic acid.
  • Reduction: Reduces the formyl group to an alcohol.
  • Substitution: The ester group can be transformed into amides or other derivatives.

Biology

In biological research, this compound is used to study enzyme-catalyzed reactions and serves as a substrate in biochemical assays. Its structural properties enable it to interact with biological targets, making it valuable in investigating enzyme mechanisms.

Biological Activity:

  • Exhibits significant antimicrobial properties against various bacterial strains.
  • Molecular docking studies reveal potential interactions with enzymes or receptors involved in disease processes.

Medicine

The pharmacological potential of this compound is being explored for drug development. Its derivatives may exhibit therapeutic properties, making them candidates for further investigation in medicinal chemistry.

Case Studies:

  • Antimicrobial Studies: Research indicates that related compounds inhibit the growth of pathogens, suggesting therapeutic applications.
  • Molecular Docking Studies: These studies provide insights into how the compound interacts with specific biological targets.

Industry

In industrial applications, this compound is used in the production of fine chemicals, fragrances, and flavoring agents. Its versatility allows it to be incorporated into various formulations.

Mechanism of Action

The mechanism of action of methyl 2-(2-formylphenyl)acetate depends on the specific reaction it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent. In reduction reactions, the formyl group is converted to an alcohol through the transfer of hydrogen atoms from the reducing agent. The molecular targets and pathways involved vary based on the reaction conditions and reagents used.

Comparison with Similar Compounds

Methyl 2-(2-formylphenyl)acetate can be compared with other similar compounds, such as:

This compound is unique due to the presence of both a formyl group and an ester group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various fields of research.

Biological Activity

Methyl 2-(2-formylphenyl)acetate is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H10O3C_{10}H_{10}O_3 and a molecular weight of approximately 178.19 g/mol. The compound features a methyl ester group and a formyl group attached to a phenyl ring, which significantly influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound and its analogs exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown that structurally related compounds possess the potential to inhibit the growth of pathogens, suggesting their utility as antimicrobial agents in therapeutic applications .

Molecular Docking Studies

Molecular docking studies have been employed to investigate the interactions of this compound with biological targets. These studies provide insights into the compound's mechanisms of action at the molecular level, revealing how it might bind to specific enzymes or receptors involved in disease processes .

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Reductive Amination : Reaction with primary amines leads to N-substituted derivatives, showcasing its versatility in organic synthesis .
  • Aldol Condensation : This method involves the reaction of methyl acetate with formaldehyde under basic conditions, highlighting the compound's utility as an intermediate in organic reactions.

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Activity Assessment : A study assessed the antimicrobial efficacy of this compound against several bacterial strains, demonstrating a notable inhibition zone in agar diffusion tests.
    Bacterial StrainInhibition Zone (mm)
    Staphylococcus aureus15
    Escherichia coli12
    Pseudomonas aeruginosa10
  • Docking Studies : A molecular docking analysis revealed that this compound binds effectively to the active site of target enzymes involved in bacterial metabolism, indicating its potential as a lead compound for drug development.

Research Findings Summary

  • Antimicrobial Activity : Significant against various strains.
  • Mechanism Insights : Molecular docking suggests effective binding to biological targets.
  • Synthesis Versatility : Multiple synthetic pathways available.

Properties

IUPAC Name

methyl 2-(2-formylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-13-10(12)6-8-4-2-3-5-9(8)7-11/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYCMAAUZWDACG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60482020
Record name methyl 2-(2-formylphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63969-83-5
Record name methyl 2-(2-formylphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

24.0 g (0.15 mole) of 2-formylphenylacetic acid and 0.1 g of p-toluenesulfonic acid in 250 ml of methanol are refluxed for 2 hours. Thereafter, the solution is evaporated down, the residue is taken up in diethyl ether and the solution is washed with dilute HCl. The organic phase is separated off, dried over MgSO4 and evaporated down. The residue is purified by distillation (90° C., 0.4 mbar). 19.3 g (74%) of methyl 2-formylphenylacetate are obtained as a colorless liquid in this manner.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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